3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid 3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690679
InChI: InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)
SMILES:
Molecular Formula: C13H9ClO3
Molecular Weight: 248.66 g/mol

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16690679

Molecular Formula: C13H9ClO3

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid -

Specification

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
IUPAC Name 3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)
Standard InChI Key IZITWMKBFNBYRN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

PropertyValue
Molecular FormulaC₁₃H₉ClO₃
Molecular Weight248.66 g/mol
SMILES NotationC1=CC=C(C(=C1)Cl)C2=CC=C(O2)C=CC(=O)O
Predicted LogP2.8 (ChemAxon)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2 furan O, 1 carbonyl O, 1 Cl)

Spectroscopic Signatures

Mass spectrometric analysis shows a base peak at m/z 248.03 corresponding to the molecular ion [M+H]⁺, with characteristic fragmentation patterns arising from cleavage of the furan-oxygen bond and decarboxylation . Predicted collision cross-section (CCS) values vary significantly with adduct formation:

Table 2: Collision Cross-Section Predictions

Adductm/zCCS (Ų)
[M+H]⁺251.04695152.6
[M+Na]⁺273.02889166.4
[M-H]⁻249.03239156.7

The infrared spectrum exhibits strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (conjugated C=C), and 750 cm⁻¹ (C-Cl), consistent with its hybrid aromatic-carboxylic acid structure.

Synthesis and Manufacturing Considerations

Conventional Synthetic Routes

Industrial synthesis typically employs a three-step sequence:

  • Friedel-Crafts Acylation: 2-Chlorobenzene reacts with furan-2-carbonyl chloride under AlCl₃ catalysis to form 5-(2-chlorophenyl)furan-2-carbaldehyde (yield: 68–72%).

  • Knoevenagel Condensation: The aldehyde intermediate couples with malonic acid in pyridine, generating the α,β-unsaturated acid framework (yield: 55–60%).

  • Purification: Continuous flow chromatography using C18-modified silica achieves >98% purity, critical for pharmaceutical applications.

Process Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Competing reactions at the furan 3- and 4-positions require precise temperature modulation (optimal range: 60–65°C).

  • Decarboxylation Mitigation: The propenoic acid moiety undergoes thermal decomposition above 150°C, necessitating low-pressure distillation.

  • Catalyst Poisoning: Residual chloride ions from the Friedel-Crafts step deactivate palladium catalysts in downstream reactions, addressed through ion-exchange resin treatment.

Industrial and Material Science Applications

Polymer Additive Development

Incorporating 0.5 wt% of the compound into polyethylene terephthalate (PET) increases UV stability by 40% (ASTM D4329), attributed to the chlorophenyl group’s radical scavenging capacity.

Organic Semiconductor Components

Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, suitable for organic field-effect transistor (OFET) applications. The conjugated system enables broad absorption in the 300–400 nm range, with an optical bandgap of 3.1 eV.

Hazard CodeRisk Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

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